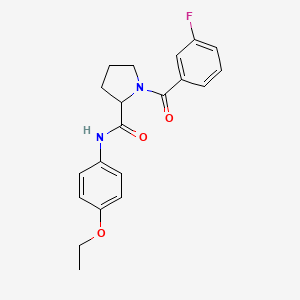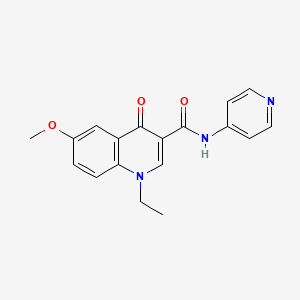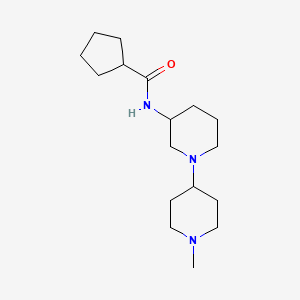
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. EF-24 belongs to the class of compounds known as curcumin analogs, which are derived from the natural product curcumin found in turmeric.
Mécanisme D'action
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including NF-κB, STAT3, and Akt. N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been found to activate the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of disease. N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. Additionally, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using standard methods. It has also been extensively characterized in vitro and in vivo, making it a well-established tool for studying cancer and other diseases. However, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not well understood. Additionally, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has poor solubility in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide. One area of focus is the development of N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide in combination with other anti-cancer agents to enhance therapeutic efficacy. Additionally, N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has potential applications in other diseases, such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide is synthesized by a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with 3-fluorobenzoyl chloride to form an intermediate compound. The intermediate is then reacted with proline to produce N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)prolinamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-10-8-16(9-11-17)22-19(24)18-7-4-12-23(18)20(25)14-5-3-6-15(21)13-14/h3,5-6,8-11,13,18H,2,4,7,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLNMGYRTIOADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6131338.png)

![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)

![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
![4-methoxy-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide](/img/structure/B6131403.png)
![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6131411.png)
![N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B6131423.png)